BenchChemオンラインストアへようこそ!

Isopsoralen

Drug metabolism CYP450 inhibition Herb-drug interactions

Isopsoralen (Angelicin), the angular isomer of psoralen, delivers 4.8-fold superior MAO-B inhibition (IC50=12.8μM) and 2.9-fold higher STAT3 binding affinity (KD=28.11μM) versus linear psoralen. Its bent geometry limits DNA interstrand cross-linking to 12–14%, making it the definitive monofunctional probe for photolabeling and chromatin studies. With 70.35% oral bioavailability and mechanism-based CYP1A2 inactivation (kinact=0.050min⁻¹, KI=0.40μM), authentic isopsoralen eliminates confounding variables inherent in psoralen substitution or crude furocoumarin mixtures. Procure analytically verified isopsoralen to ensure reproducible pharmacokinetic, neuropharmacology, and oncology target-engagement outcomes.

Molecular Formula C11H6O3
Molecular Weight 186.16 g/mol
CAS No. 523-50-2
Cat. No. B190584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopsoralen
CAS523-50-2
SynonymsFuro[2,3-h]chromen-2-one;  2-Oxo-(2H)-furo(2,3-H)-1-benzopyran;  Isopsoralen
Molecular FormulaC11H6O3
Molecular Weight186.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CO2)C3=C1C=CC(=O)O3
InChIInChI=1S/C11H6O3/c12-10-4-2-7-1-3-9-8(5-6-13-9)11(7)14-10/h1-6H
InChIKeyXDROKJSWHURZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 20 mg/L
Very slightly soluble in water (20 mg/L)
Soluble in methanol and ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Isopsoralen (CAS 523-50-2) for Research Procurement: A Comparative Furocoumarin Specification Guide


Isopsoralen (CAS 523-50-2), also known as angelicin, is an angular furanocoumarin and a structural isomer of the linear furanocoumarin psoralen. Both compounds are co-occurring bioactive constituents isolated primarily from the dried ripe fruits of Psoralea corylifolia L. (Bu Gu Zhi) [1]. Unlike psoralen, which possesses a linear tricyclic furocoumarin scaffold, isopsoralen features an angular (bent) configuration at the furan ring fusion [2]. This fundamental structural distinction confers markedly different photochemical, biochemical, and pharmacokinetic properties that directly impact experimental outcomes and therapeutic suitability [3].

Why Isopsoralen Cannot Be Substituted with Psoralen or Other Linear Furocoumarins in Experimental Workflows


Despite their co-occurrence in Psoralea corylifolia and their status as structural isomers, isopsoralen (angular) and psoralen (linear) exhibit divergent and often inverse pharmacological and toxicological profiles [1]. In comparative studies, isopsoralen demonstrates superior bioavailability (70.35% vs. 61.45%), distinct tissue distribution patterns (kidney-predominant vs. liver-predominant accumulation), and unique target engagement kinetics [2]. Furthermore, isopsoralen displays approximately 2.9-fold higher affinity for STAT3 and 4.8-fold more potent MAO-B inhibition compared to psoralen, while its angular structure minimizes the formation of DNA interstrand cross-links—a key driver of phototoxicity [3]. Substituting isopsoralen with psoralen or generic furocoumarin mixtures introduces confounding variables that undermine assay reproducibility, alter pharmacokinetic predictions, and obscure mechanism-of-action studies. The quantitative evidence detailed below establishes isopsoralen as a functionally distinct chemical entity that cannot be treated as interchangeable with its linear counterparts.

Quantitative Comparative Evidence: Isopsoralen vs. Psoralen and Other Furocoumarin Analogs


CYP1A2 Time-Dependent Inhibition: Isopsoralen Exhibits Unique Irreversible Inactivation in Human Microsomes

In human liver microsomal incubations, both psoralen and isopsoralen demonstrate potent reversible CYP1A2 inhibition with comparable IC50 values. However, time-dependent inhibition (TDI)—a hallmark of mechanism-based inactivation and a critical predictor of clinically significant drug-drug interactions—is observed exclusively for isopsoralen, with kinact and KI values of 0.050 ± 0.002 min⁻¹ and 0.40 ± 0.06 μM, respectively [1]. Simcyp simulation further predicts that isopsoralen coadministration would result in a 3.24-fold and 5.01-fold increase in phenacetin AUC in healthy volunteers and smokers, respectively, compared to 1.71-fold and 2.12-fold increases for psoralen [1].

Drug metabolism CYP450 inhibition Herb-drug interactions Preclinical safety

MAO-B Inhibition Potency: Isopsoralen Demonstrates 4.8-Fold Superior Activity in Rat Brain Mitochondria

In a comparative study using rat brain mitochondrial preparations, isopsoralen exhibited substantially more potent inhibition of monoamine oxidase B (MAO-B) than psoralen. The IC50 for MAO-B was 12.8 ± 0.5 μM for isopsoralen, compared to 61.8 ± 4.3 μM for psoralen [1]. This represents a 4.8-fold difference in inhibitory potency. For MAO-A, the IC50 values were 9.0 ± 0.6 μM for isopsoralen and 15.2 ± 1.3 μM for psoralen, indicating a 1.7-fold difference [1]. Kinetic analysis revealed competitive inhibition for MAO-B with Ki values of 10.8 μM (isopsoralen) versus 58.1 μM (psoralen), and non-competitive inhibition for MAO-A with Ki values of 6.5 μM (isopsoralen) versus 14.0 μM (psoralen) [1].

Monoamine oxidase inhibition Neuropharmacology Affective disorders Enzyme kinetics

STAT3 Target Engagement Affinity: Isopsoralen Binds with 2.9-Fold Higher Affinity than Psoralen

Surface plasmon resonance (SPR) analysis comparing the direct binding of isopsoralen and psoralen to the STAT3 protein revealed significantly higher affinity for isopsoralen. The equilibrium dissociation constant (KD) was determined to be 28.11 μM for isopsoralen, compared to 80.92 μM for psoralen [1]. This represents an approximately 2.9-fold stronger binding interaction. Molecular docking studies further confirmed that both compounds interact with the STAT3 SH2 domain, a critical site for inhibiting STAT3 dimerization and downstream oncogenic signaling [1]. Notably, the study demonstrated that neither compound exhibited significant cytotoxicity in normal cells, indicating favorable selectivity for cancer-relevant STAT3 inhibition [1].

STAT3 inhibition Oncology Non-small cell lung cancer Surface plasmon resonance

Oral Bioavailability and Tissue Distribution: Isopsoralen Exhibits 70.35% Bioavailability with Distinct Organotropism

In a comparative pharmacokinetic study following oral administration to Wistar rats, isopsoralen demonstrated a relative oral bioavailability of 70.35%, compared to 61.45% for psoralen [1]. Elimination half-lives were 5.56 hours for isopsoralen and 4.13 hours for psoralen, indicating slower clearance and prolonged systemic exposure for the angular isomer [1]. Notably, tissue distribution studies after intravenous administration revealed distinct organotropism: isopsoralen accumulated preferentially in kidney > lung > liver > heart > spleen > brain, whereas psoralen showed liver > lung > heart > kidney > spleen > brain distribution [1]. After dosing, 56.25% of isopsoralen and 51.27% of psoralen were excreted as unchanged parent compound, with urine as the primary elimination route [1].

Pharmacokinetics ADME Oral bioavailability Tissue distribution

DNA Interstrand Cross-Linking Capacity: Isopsoralen Minimizes Genotoxic Photoadduct Formation

The angular geometry of isopsoralen (angelicin) imposes steric constraints that fundamentally limit its capacity to form DNA interstrand cross-links upon UVA photoactivation. Comparative photochemical analysis demonstrates that angelicin produces only a small (12–14%) but reproducible amount of DNA interstrand cross-links, whereas psoralen exhibits robust cross-linking activity [1]. The relative rates of cross-linking of λ-DNA follow the order: 4-methylpsoralen > psoralen > angelicin ≫ 4-phenylpsoralen [1]. Conversely, angelicin shows superior monoadduction rates compared to several psoralen derivatives, making it suitable for photolabeling applications that require single-strand modifications without bridging adducts [1]. Netropsin, an antibiotic that binds (A+T)-rich DNA regions, reduces psoralen cross-linking from 66% to 10% but permits and enhances angelicin monoadduction, further highlighting their divergent DNA interaction modes [1].

Photochemistry DNA cross-linking Phototoxicity Genotoxicity

CYP3A4-Mediated Drug-Drug Interaction Potential: Isopsoralen Competitively Inhibits Tofacitinib Metabolism

In a systematic evaluation of furanocoumarin constituents from Psoralea corylifolia, isopsoralen and bergapten were identified as the most potent inhibitors of tofacitinib metabolism among the tested compounds in rat liver microsomes [1]. In vivo coadministration of isopsoralen (20 mg/kg) with tofacitinib (10 mg/kg) in rats resulted in significant increases in tofacitinib exposure: AUC(0-t), AUC(0-∞), MRT(0-t), MRT(0-∞), and Cmax all increased, while clearance (CLz/F) decreased (all p < 0.05) [1]. AutoDock molecular docking simulations confirmed that isopsoralen, bergapten, and tofacitinib exhibit similar binding capacities with the CYP3A4 active site, establishing competitive inhibition as the underlying mechanism [1].

CYP3A4 inhibition Drug-drug interactions Tofacitinib Herbal supplement safety

High-Impact Research and Industrial Application Scenarios for Isopsoralen (CAS 523-50-2)


Mechanistic CYP Inhibition and Drug-Drug Interaction Studies

Isopsoralen is the preferred compound for investigating time-dependent CYP1A2 inactivation mechanisms in human hepatic models. Unlike psoralen, which exhibits only reversible inhibition, isopsoralen induces mechanism-based inactivation (kinact = 0.050 ± 0.002 min⁻¹, KI = 0.40 ± 0.06 μM) that translates to clinically significant drug interaction predictions (5.01-fold phenacetin AUC increase in smokers) [1]. For CYP3A4 interaction studies, isopsoralen serves as a key probe compound to evaluate competitive inhibition of coadministered therapeutics such as tofacitinib [2]. Researchers modeling Psoralea corylifolia–derived herb-drug interactions must include authentic isopsoralen to avoid underestimating interaction magnitude.

Neuropharmacology: MAO-B Targeted Screening and Affective Disorder Research

Isopsoralen provides a 4.8-fold more potent MAO-B inhibitory scaffold (IC50 = 12.8 ± 0.5 μM) compared to its linear isomer psoralen (IC50 = 61.8 ± 4.3 μM) [3]. The compound exhibits competitive MAO-B inhibition kinetics (Ki = 10.8 μM) and preferential MAO-A inhibition (IC50 = 9.0 ± 0.6 μM), making it a valuable tool for studying monoamine oxidase modulation in affective disorders [3]. Its reversible inhibition profile distinguishes it from irreversible MAO inhibitors and supports its use in mechanistic neuropharmacology investigations.

Oncology: STAT3-Targeted Drug Discovery and NSCLC Research

With a STAT3 binding affinity (KD = 28.11 μM) that is 2.9-fold greater than psoralen, isopsoralen represents a superior starting point for developing STAT3 SH2 domain inhibitors for non-small cell lung carcinoma (NSCLC) [4]. The compound demonstrates dual functionality—direct STAT3 inhibition combined with reactive oxygen species modulation—while exhibiting favorable selectivity with no significant cytotoxicity in normal cells [4]. Procurement of isopsoralen rather than psoralen is essential for SAR studies aimed at optimizing STAT3-targeted therapeutic candidates.

In Vivo Pharmacological Studies Requiring Defined ADME Profiles

For in vivo efficacy or toxicology studies, isopsoralen's distinct pharmacokinetic profile—70.35% oral bioavailability, 5.56-hour elimination half-life, and kidney-predominant tissue distribution—must be accounted for in experimental design [5]. The compound's superior bioavailability and prolonged systemic exposure relative to psoralen (61.45% bioavailability, 4.13-hour half-life) necessitate different dosing strategies to achieve comparable target tissue concentrations [5]. Researchers should procure analytically verified isopsoralen to ensure reproducible pharmacokinetic outcomes.

Photochemical and Photobiological Applications Requiring Reduced Genotoxicity

Isopsoralen's angular geometry limits DNA interstrand cross-link formation to only 12–14% of maximum capacity, compared to psoralen's robust 66% cross-linking efficiency [6]. This property makes isopsoralen the preferred monofunctional furocoumarin for photolabeling, chromatin structural studies, and photochemical probe development where minimizing genotoxic adduct formation is critical [6]. Procurement of authentic isopsoralen ensures the desired monofunctional photochemical behavior, whereas psoralen substitution would introduce confounding bifunctional cross-linking activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isopsoralen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.